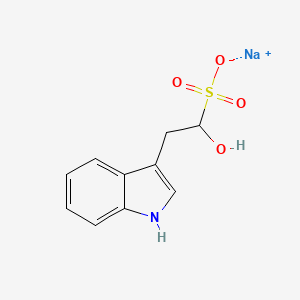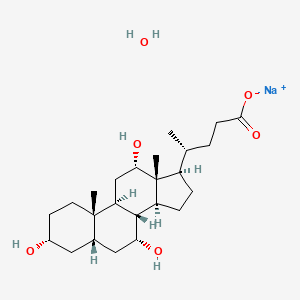
Silicone defoamer - oil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicone defoamer, also known as silicone antifoam, is a silicone-based product used extensively in a wide variety of industrial batch processing applications . These include petroleum refining, textile processing, leather finishing, fermentation processes, oil and antifreeze operation, and more . Silicone defoamers are recognized as the material of choice because they offer several advantages compared to organic or mineral substances . They prevent foam from occurring upstream and reduce it more quickly and efficiently when it does occur .
Synthesis Analysis
The synthesis of silicone defoamer involves the use of polydimethylsiloxane (PDMS), which is combined with hydrophobic particles such as precipitated or fumed silica . This forms a more effective antifoaming agent .
Molecular Structure Analysis
The structure of most silicone defoamers is that polysiloxane acts as the main chain, with the organic group as linear . The main chain and the branch chain together provide properties to the defoamer .
Chemical Reactions Analysis
When silicone is added to the foam medium, small particles of silicone oil fall to the surface of the bubble and at the same time effectively reduce the surface tension at the point of contact . This induces a weak point in the outer skin of the bubble, thus causing a break in the foam .
Physical And Chemical Properties Analysis
Silicone oils used in defoamers are polymers with high hydrophobicity and very low surface tension . These are ideal properties to make a defoamer . Once PDMS is combined with hydrophobic particles such as precipitated or fumed silica, it forms a more effective antifoaming agent .
Wirkmechanismus
The defoaming or antifoaming ability of organosilicon is due to its low surface tension . Organosilicon compounds (silicone oil) interfere with the surface tension of the gas-liquid interface, resulting in a defoaming effect . They destabilize the foam structure through various mechanisms, including disruption of the foam film, coalescence of foam bubbles, and inhibition of foam formation .
Zukünftige Richtungen
Silicone defoamers are recognized as the material of choice in many industries, including the Oil & Gas industry . They offer several advantages compared to organic or mineral substances . With the development of technology and the increasing demand for efficient and environmentally friendly products, the use of silicone defoamers is expected to continue to grow . There is ongoing research to improve the efficiency and safety of silicone defoamers .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Silicone defoamer - oil can be achieved through a hydrosilylation reaction between a silicone compound and an unsaturated oil. This reaction is typically catalyzed by a platinum-based catalyst.", "Starting Materials": [ "Silicone compound (e.g. polydimethylsiloxane)", "Unsaturated oil (e.g. soybean oil)", "Platinum-based catalyst (e.g. Karstedt catalyst)" ], "Reaction": [ "Mix the silicone compound and unsaturated oil in a reaction vessel", "Add the platinum-based catalyst to the mixture", "Heat the mixture to a temperature between 100-150°C", "Stir the mixture for several hours until the reaction is complete", "Cool the mixture and filter out any catalyst residue", "The resulting product is Silicone defoamer - oil" ] } | |
CAS-Nummer |
68554-65-4 |
Produktname |
Silicone defoamer - oil |
Molekularformel |
C6-H9-N-O6.3Na |
Synonyme |
Silwet(TM)L-720AP, Polyalkyleneoxide modified polydimethylsiloxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-](/img/structure/B1164878.png)

